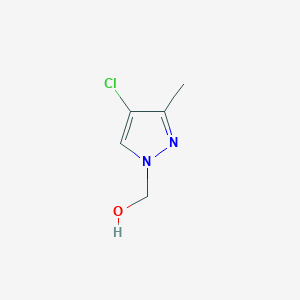
N-hydroxymethyl-4-chloro-3-methylpyrazole
Cat. No. B8742319
Key on ui cas rn:
202842-95-3
M. Wt: 146.57 g/mol
InChI Key: PEXMTQCPTOIQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06139596
Procedure details


116 g (1.0 mol) of 4-chloro-3-methylpyrazole in 50 ml of methanol were dissolved in 100 g (1.0 mol) of formalin solution (30%) at room temperature. Water and methanol were then evaporated. The title compound remained as a white solid (yield 95%).



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:7])=[N:4][NH:5][CH:6]=1.[CH2:8]=[O:9]>CO>[OH:9][CH2:8][N:5]1[CH:6]=[C:2]([Cl:1])[C:3]([CH3:7])=[N:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
116 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NNC1)C
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Water and methanol were then evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCN1N=C(C(=C1)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
